3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine

Medicinal chemistry Antimitotic agents Structure-activity relationship

3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine (CAS 501902-30-3) is a 5-aminoisoxazole building block characterized by a 2,3,4-trimethoxyphenyl pharmacophore attached to position 3 of the isoxazole ring. With a molecular formula of C₁₂H₁₄N₂O₄ and molecular weight of 250.25 g/mol, it is commercially supplied at ≥95% purity by Enamine (catalog EN300-61227) and other vendors.

Molecular Formula C12H14N2O4
Molecular Weight 250.254
CAS No. 501902-30-3
Cat. No. B2676118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine
CAS501902-30-3
Molecular FormulaC12H14N2O4
Molecular Weight250.254
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2=NOC(=C2)N)OC)OC
InChIInChI=1S/C12H14N2O4/c1-15-9-5-4-7(8-6-10(13)18-14-8)11(16-2)12(9)17-3/h4-6H,13H2,1-3H3
InChIKeyDSNSKATUKGVWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine (CAS 501902-30-3) – Core Scaffold Identity and Procurement Classification


3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine (CAS 501902-30-3) is a 5-aminoisoxazole building block characterized by a 2,3,4-trimethoxyphenyl pharmacophore attached to position 3 of the isoxazole ring [1]. With a molecular formula of C₁₂H₁₄N₂O₄ and molecular weight of 250.25 g/mol, it is commercially supplied at ≥95% purity by Enamine (catalog EN300-61227) and other vendors . The compound belongs to the broader class of trimethoxyphenyl (TMP)-substituted isoxazoles, which are recognized as privileged scaffolds in antimitotic and cereblon-ligand discovery programs [2]. Its 5-amino group provides a synthetic handle for further derivatization, distinguishing it from 5-unsubstituted or 5-alkyl isoxazole analogs that require additional functionalization steps.

3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine: Why In-Class Isoxazole Analogs Cannot Be Interchanged


Substituting 3-(2,3,4-trimethoxyphenyl)-1,2-oxazol-5-amine with the more common 3,4,5-trimethoxyphenyl isomer or other aryl isoxazoles is not scientifically justified without explicit comparative data. The 2,3,4-trimethoxy substitution pattern imposes a distinct electronic and steric environment on the phenyl ring, altering both the conformational landscape and hydrogen-bonding capacity relative to the 3,4,5-trimethoxy motif that dominates combretastatin-inspired antimitotic programs [1]. In cereblon ligand applications, the 2,3,4-trimethoxyphenyl moiety has been co-crystallized in a spiro-isoxazole scaffold (PDB 8RDT) where the methoxy arrangement enables a binding mode that differs from glutarimide-based ligands [2]. Furthermore, the unsubstituted 5-amino group on the target compound is a critical feature for potency in antiproliferative 5-aminoisoxazoles; SAR studies have established that replacing this free amine with substituted variants or relocating it to the 3-position significantly diminishes activity [3]. These structural factors mean that procurement decisions cannot rely on superficial class membership—the precise substitution geometry dictates downstream biological and synthetic utility.

3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine: Head-to-Head and Cross-Study Differentiation Evidence


Methoxy Substitution Pattern: 2,3,4- vs. 3,4,5-Trimethoxyphenyl Conformational Divergence

The 2,3,4-trimethoxyphenyl group in the target compound exhibits a distinct conformational profile compared to the 3,4,5-trimethoxyphenyl motif found in combretastatin A4 (CA4) and the majority of antimitotic isoxazoles. The X-ray crystal structure of 4-phenyl-5-(2,3,4-trimethoxyphenyl)isoxazole (a close structural analog) revealed a significant lack of coplanarity between the trimethoxyphenyl and isoxazole rings, with a dihedral angle that differs from the near-planar arrangement observed in 3,4,5-trimethoxy-substituted isoxazole antimitotics [1]. This non-coplanar geometry alters the spatial presentation of methoxy oxygen atoms for hydrogen-bonding interactions with tubulin at the colchicine binding site, a critical determinant of antimitotic potency. The 2-methoxy substituent in the target compound creates steric hindrance with the isoxazole C4–H, forcing ring B into an out-of-plane orientation not available to the 3,4,5-isomer.

Medicinal chemistry Antimitotic agents Structure-activity relationship

Cereblon Ligand Potential: 2,3,4-Trimethoxyphenyl Enables Non-Glutarimide Binding Mode

The 2,3,4-trimethoxyphenyl moiety, as embedded in the target compound's scaffold, has been validated in cereblon (CRBN) ligand design. The spiro-isoxazole compound (5S)-3-(2,3,4-trimethoxyphenyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-8,10-dione, which incorporates the same 3-(2,3,4-trimethoxyphenyl)isoxazole core, was co-crystallized with Cereblon isoform 4 from Magnetospirillum gryphiswaldense at 1.95 Å resolution (PDB 8RDT) [1]. This ligand demonstrated a binding mode distinct from classical thalidomide/glutarimide-based CRBN ligands, engaging the protein through non-glutarimide interactions. In contrast, the 3,4,5-trimethoxyphenyl isomer has not been reported in CRBN co-crystal structures. The target compound, 3-(2,3,4-trimethoxyphenyl)-1,2-oxazol-5-amine, serves as the direct synthetic precursor to this cereblon ligand class, with its free 5-amino group enabling the spirocyclization chemistry required for elaboration [2].

Targeted protein degradation Cereblon ligands PROTAC design

5-Amino Group as Synthetic Differentiator: Reactivity Advantage Over 5-Unsubstituted Isoxazoles

The unsubstituted 5-amino group on the target compound provides a chemically defined synthetic handle that is absent in 5-unsubstituted or 5-alkyl isoxazole analogs. A recent methodology study demonstrated that isoxazol-5-amines undergo copper-catalyzed chemoselective ring-opening hydroselenation with selenols to deliver 3-amino-2-selenoacrylamides in high yields, as well as C–H selenylation at low temperature to produce 4-selenoisoxazoles [1]. The target compound, bearing a free 5-NH₂, is directly compatible with this transformation, whereas 5-unsubstituted isoxazoles (e.g., 3,4-diaryl isoxazole antimitotics such as the 8 nM A549 inhibitor 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole [2]) lack this reactive site and require pre-functionalization. The 5-amino group also enables acylation, diazotization, and condensation chemistries for library diversification without protection/deprotection sequences.

Organic synthesis Building block chemistry Copper-catalyzed transformations

Molecular Property Profile: Computed logP and Polar Surface Area vs. CA4-Inspired Antimitotics

The target compound displays a computed XLogP3-AA of 1.6 and topological polar surface area (TPSA) of 79.7 Ų [1]. These values place it in a distinct physicochemical space compared to more potent but larger antimitotic isoxazoles such as 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (IC₅₀ = 8 nM A549, IC₅₀ = 6 nM PC-3; MW ≈ 340 g/mol, TPSA ≈ 58 Ų, fewer H-bond donors) [2]. The target compound's lower logP (1.6 vs. an estimated >3.0 for typical diaryl isoxazole antimitotics) and higher TPSA suggest superior aqueous solubility potential, which is often a limiting factor for colchicine-site binders due to the hydrophobic trimethoxyphenyl A-ring. This property profile makes it more suitable as a fragment-like starting point for optimization rather than as a late-stage lead, but also indicates a lower propensity for non-specific hydrophobic protein binding.

Drug-likeness Physicochemical properties Lead optimization

Antimitotic Class Potential: 5-Aminoisoxazole Scaffold Activity in A549 Lung Carcinoma

The 5-aminoisoxazole class to which the target compound belongs has demonstrated quantifiable antimitotic activity. In the Vasilenko et al. (2017) study, two novel 5-aminoisoxazoles containing trimethoxyphenyl moieties exhibited moderate antimitotic activity against human lung carcinoma A549 cells [1]. While the specific IC₅₀ values for the target compound are not reported in the published literature at this time, the class-level data establish that 5-aminoisoxazoles with trimethoxyphenyl substitution are active in this assay. By comparison, the highly optimized 3,4-diaryl isoxazole 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole achieved IC₅₀ values of 8 nM (A549) and 6 nM (PC-3) [2], representing a >1000-fold potency window relative to earlier-generation 5-aminoisoxazoles. The target compound, as a less elaborated 5-aminoisoxazole scaffold, occupies an earlier position on the optimization trajectory and should be benchmarked accordingly.

Anticancer screening Tubulin polymerization Cytotoxicity

3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine: Evidence-Backed Application Scenarios for Scientific Procurement


PROTAC and Molecular Glue Discovery: Cereblon Ligand Precursor with Validated Structural Biology

The 3-(2,3,4-trimethoxyphenyl)isoxazole core has been co-crystallized with cereblon (PDB 8RDT, 1.95 Å), demonstrating a non-glutarimide binding mode that evades the neo-substrate liabilities of classical IMiD-based ligands [1]. The target compound, bearing a free 5-amino group, is the direct synthetic precursor for constructing spirocyclic cereblon ligands via condensation with cyclic anhydrides or ketones. This positions the compound as a strategic starting material for PROTAC and molecular glue discovery programs that require cereblon engagement orthogonal to thalidomide analogs.

Focused Library Synthesis: 5-Amino Handle for Late-Stage Diversification

The unsubstituted 5-amino group enables copper-catalyzed chemoselective transformations (hydroselenation, C–H selenylation) as well as classical acylation and diazotization chemistries without protection/deprotection sequences [2]. This reactivity advantage supports efficient parallel library synthesis for hit-to-lead exploration in antimitotic and anti-inflammatory programs. The 2,3,4-trimethoxyphenyl substitution pattern provides access to chemical space underexplored relative to the dominant 3,4,5-trimethoxy combretastatin analog series.

Fragment-Based Drug Discovery: Lead-Like Physicochemical Profile for Optimization

With MW = 250.25 g/mol, XLogP = 1.6, and TPSA = 79.7 Ų, the target compound meets fragment-likeness criteria (MW < 300, clogP < 3) and offers superior aqueous solubility potential compared to bulkier diaryl isoxazole antimitotics such as 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (MW ≈ 340, estimated logP > 3.0) [3]. This makes it suitable as a fragment hit for biophysical screening (SPR, DSF, NMR) against tubulin or other TMP-recognizing protein targets, with ample vectors for growth into the colchicine binding site.

Chemical Biology Tool Compound Development: Colchicine-Site Probe with Distinct Selectivity Potential

The non-coplanar conformation imparted by the 2,3,4-trimethoxy arrangement, as evidenced by X-ray crystallography of the closely related 4-phenyl-5-(2,3,4-trimethoxyphenyl)isoxazole [4], may result in altered residence time or selectivity at the colchicine binding site compared to planar 3,4,5-trimethoxy analogs. This property could be exploited to develop chemical probes that discriminate between tubulin isotypes or that exhibit reversible binding kinetics, in contrast to the pseudo-irreversible binding mode of combretastatin A4.

Quote Request

Request a Quote for 3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.